molecular formula C15H15BrN4O2 B15204543 1-(3-Bromo-2-nitrophenyl)-4-(pyridin-2-YL)piperazine

1-(3-Bromo-2-nitrophenyl)-4-(pyridin-2-YL)piperazine

Katalognummer: B15204543
Molekulargewicht: 363.21 g/mol
InChI-Schlüssel: ZDDVIWZPYCKCIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Bromo-2-nitrophenyl)-4-(pyridin-2-yl)piperazine is a piperazine derivative featuring a pyridinyl substituent at the 4-position and a 3-bromo-2-nitrophenyl group at the 1-position of the piperazine ring. This compound belongs to a class of heterocyclic molecules widely studied for their pharmacological and material science applications. The bromine and nitro groups on the aromatic ring contribute to its electron-withdrawing properties, which may influence reactivity, solubility, and biological activity . Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in analogous piperazine derivatives .

Eigenschaften

Molekularformel

C15H15BrN4O2

Molekulargewicht

363.21 g/mol

IUPAC-Name

1-(3-bromo-2-nitrophenyl)-4-pyridin-2-ylpiperazine

InChI

InChI=1S/C15H15BrN4O2/c16-12-4-3-5-13(15(12)20(21)22)18-8-10-19(11-9-18)14-6-1-2-7-17-14/h1-7H,8-11H2

InChI-Schlüssel

ZDDVIWZPYCKCIH-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1C2=C(C(=CC=C2)Br)[N+](=O)[O-])C3=CC=CC=N3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-2-nitrophenyl)-4-(pyridin-2-YL)piperazine typically involves multi-step organic reactions. One common method includes:

    Nitration and Bromination: The starting material, 2-nitroaniline, undergoes bromination to introduce a bromine atom at the 3-position, forming 3-bromo-2-nitroaniline.

    Piperazine Substitution: The bromonitroaniline is then reacted with 2-chloropyridine in the presence of a base, such as potassium carbonate, to form the desired piperazine derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Bromo-2-nitrophenyl)-4-(pyridin-2-YL)piperazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles (e.g., thiols, amines), base (e.g., sodium hydroxide), solvent (e.g., ethanol).

Major Products:

    Reduction: 1-(3-Amino-2-nitrophenyl)-4-(pyridin-2-YL)piperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(3-Bromo-2-nitrophenyl)-4-(pyridin-2-YL)piperazine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Wirkmechanismus

The mechanism of action of 1-(3-Bromo-2-nitrophenyl)-4-(pyridin-2-YL)piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Applications/Activities Synthesis Yield (%) References
1-(3-Bromo-2-nitrophenyl)-4-(pyridin-2-yl)piperazine 3-Bromo-2-nitrophenyl, pyridin-2-yl ~350 (estimated) Potential CNS modulation, corrosion inhibition N/A
1-(2-Bromophenyl)sulfonyl-4-(6-CF₃-pyridin-2-yl)piperazine (33) 2-Bromophenylsulfonyl, 6-trifluoromethylpyridinyl 450.3 SuFEx-based drug discovery 79
1-(4-Nitrophenylmethyl)-4-(pyridin-2-yl)piperazine (NMPP) 4-Nitrobenzyl, pyridin-2-yl ~300 Corrosion inhibition, precursor for amines 60–70
1-(2-Cyanophenyl)-4-(pyridin-2-ylphenyl)pentanamide (7j) 2-Cyanophenyl, pyridin-2-ylphenyl ~450 Dopamine D3 receptor binding 41
1-(3-Trifluoromethylpyridin-2-yl)piperazine urea (41) 3-Trifluoromethylpyridinyl, urea linkage ~500 TRPV1 receptor antagonism 22–35

Key Observations:

Electron-Withdrawing Groups: The bromine and nitro substituents in the target compound enhance electrophilicity compared to analogues like NMPP (4-nitrobenzyl) and 7j (2-cyanophenyl). This may reduce metabolic stability but improve binding to electron-rich biological targets .

Biological Activity : Unlike 41 , which shows potent TRPV1 antagonism due to its trifluoromethyl and urea groups, the target compound lacks polarizable functional groups (e.g., sulfonyl, urea), suggesting distinct pharmacological targets .

Physicochemical and Pharmacokinetic Comparison

Table 2: Physicochemical Properties

Compound Name LogP (Predicted) Solubility (mg/mL) H-Bond Donors/Acceptors Metabolic Stability
Target compound 3.2 <0.1 (aqueous) 1/6 Low (nitro group)
1-(Phenylsulfonyl)-4-(5-CF₃-pyridin-2-yl)piperazine (34) 2.8 0.5 0/7 Moderate
1-(4-Chlorophenyl)sulfonyl-4-(5-dioxaborolanylpyridin-2-yl)piperazine 2.5 1.2 1/8 High (boronate ester)

Key Observations:

  • The target compound’s low solubility (<0.1 mg/mL) is attributed to its nitro and bromine substituents, which increase hydrophobicity. In contrast, sulfonated analogues (e.g., 34 ) exhibit improved solubility due to polar sulfonyl groups .
  • The nitro group may reduce metabolic stability by forming reactive intermediates, whereas boronate-containing derivatives (e.g., 12 ) show enhanced stability .

Biologische Aktivität

1-(3-Bromo-2-nitrophenyl)-4-(pyridin-2-YL)piperazine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C15H15BrN4O2C_{15}H_{15}BrN_{4}O_{2} and a molecular weight of 363.21 g/mol. Its structure includes a piperazine ring, a brominated phenyl group, and a nitro substituent, contributing to its reactivity and biological activity. The presence of the pyridin-2-yl group enhances its ability to interact with various biological targets.

1-(3-Bromo-2-nitrophenyl)-4-(pyridin-2-YL)piperazine exhibits biological activity primarily through its interactions with specific enzymes and receptors. Research indicates that this compound can:

  • Modulate Enzyme Activity : It may act as an inhibitor or activator in biochemical pathways, influencing cellular signaling.
  • Interact with Receptors : The compound has shown potential in modulating neurotransmitter receptors, which is crucial for neuropharmacological applications.

Biological Activity Overview

The biological activities of 1-(3-Bromo-2-nitrophenyl)-4-(pyridin-2-YL)piperazine can be categorized into several key areas:

Activity Type Description
Enzyme Inhibition Potential to inhibit kinases involved in cellular signaling pathways.
Neuropharmacology Interaction with neurotransmitter receptors may influence neuronal activity and behavior.
Anticancer Potential Preliminary studies suggest it may inhibit cancer cell proliferation through apoptosis induction.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential applications of 1-(3-Bromo-2-nitrophenyl)-4-(pyridin-2-YL)piperazine:

  • Enzyme Inhibition Studies : Research has shown that compounds with similar structures can selectively inhibit enzymes such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are involved in endocannabinoid signaling pathways .
  • Neuropharmacological Effects : A study indicated that derivatives containing piperazine moieties can exhibit significant interactions with serotonin receptors, suggesting potential applications in treating mood disorders .
  • Anticancer Activity : In vitro studies demonstrated that certain piperazine derivatives could induce apoptosis in cancer cell lines, highlighting the therapeutic potential of compounds like 1-(3-Bromo-2-nitrophenyl)-4-(pyridin-2-YL)piperazine in oncology.

Comparative Analysis with Related Compounds

To better understand the unique properties of 1-(3-Bromo-2-nitrophenyl)-4-(pyridin-2-YL)piperazine, it is useful to compare it with structurally related compounds:

Compound Name Structural Features Unique Aspects
1-(2-Chloro-3-nitrophenyl)-4-(pyridin-2-YL)piperazineChlorine instead of bromineDifferent reactivity due to chlorine's properties
1-(3-Nitrophenyl)-4-(pyridin-2-YL)piperazineNo bromine atomSimplified structure may affect binding affinity
1-(2-Bromo-4-nitrophenyl)-4-(pyridin-2-YL)piperazineDifferent position of bromine and nitro groupsVariation in reactivity based on positioning

Q & A

Q. Key Findings :

  • Bromine enhances electrophilicity, improving binding to cysteine-rich kinase domains .
  • Pyridine’s nitrogen stabilizes π-π interactions with aromatic residues in receptors .

How should researchers address contradictory data in biological assays (e.g., high in vitro activity vs. low in vivo efficacy)?

Advanced Question
Methodological Answer:

  • Metabolic Stability : Assess liver microsomal degradation; the nitro group may increase susceptibility to reductase enzymes, reducing bioavailability .
  • Formulation Adjustments : Use liposomal encapsulation or PEGylation to enhance solubility and prolong half-life .
  • Off-Target Screening : Employ proteome-wide affinity profiling to identify unintended interactions (e.g., cytochrome P450 inhibition) .

What are the best practices for evaluating its potential as a CNS drug candidate?

Advanced Question
Methodological Answer:

  • Blood-Brain Barrier (BBB) Penetration : Use parallel artificial membrane permeability assays (PAMPA-BBB) to predict passive diffusion .
  • hERG Channel Inhibition : Screen for cardiac toxicity via patch-clamp electrophysiology, as piperazines often interact with potassium channels .
  • In Vivo Neurobehavioral Models : Test anxiolytic or antidepressant effects in rodent tail-suspension or forced-swim tests .

How can researchers mitigate synthetic challenges related to nitro group reduction?

Advanced Question
Methodological Answer:

  • Catalytic Hydrogenation : Use Pd/C or Raney Ni under controlled H₂ pressure (1–3 atm) to reduce nitro to amino without over-reducing the pyridine ring .
  • Protection Strategies : Temporarily protect the piperazine nitrogen with Boc groups to prevent side reactions during reduction .
  • Alternative Routes : Explore Ullmann coupling for direct introduction of amino groups, bypassing nitro intermediates .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.